4-Methyl-1H-benzo[d]imidazole-6,7-dione

Bioreductive prodrugs NQO1 substrate profiling Quinone electrochemistry

4-Methyl-1H-benzo[d]imidazole-6,7-dione (CAS 850302-41-9) is a heterocyclic ortho-quinone belonging to the benzimidazole-6,7-dione family, bearing a methyl substituent at the C4 position of the fused benzene ring. With a molecular formula of C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol, this compound is structurally distinct from the more extensively studied para-quinone benzimidazole-4,7-dione congeners.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
Cat. No. B12829458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1H-benzo[d]imidazole-6,7-dione
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(=O)C2=C1N=CN2
InChIInChI=1S/C8H6N2O2/c1-4-2-5(11)8(12)7-6(4)9-3-10-7/h2-3H,1H3,(H,9,10)
InChIKeyMKSBXTOISNOJDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1H-benzo[d]imidazole-6,7-dione – Ortho-Quinone Benzimidazole Scaffold for Bioreductive Drug Discovery & NQO1-Targeted Procurement


4-Methyl-1H-benzo[d]imidazole-6,7-dione (CAS 850302-41-9) is a heterocyclic ortho-quinone belonging to the benzimidazole-6,7-dione family, bearing a methyl substituent at the C4 position of the fused benzene ring . With a molecular formula of C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol, this compound is structurally distinct from the more extensively studied para-quinone benzimidazole-4,7-dione congeners [1]. The ortho-quinone (6,7-dione) architecture confers a unique redox profile, positioning it as a differentiated chemical probe for hypoxia-selective bioreductive activation, quinone reductase (NQO1) substrate profiling, and as a synthetic intermediate for further derivatization in medicinal chemistry campaigns [2].

Why 4-Methyl-1H-benzo[d]imidazole-6,7-dione Cannot Be Replaced by Benzimidazole-4,7-dione Analogs – Ortho-vs-Para Quinone Redox Divergence


Generic substitution of 4-methyl-1H-benzo[d]imidazole-6,7-dione with benzimidazole-4,7-dione (para-quinone) analogs is scientifically invalid because the ortho-quinone (6,7-dione) and para-quinone (4,7-dione) scaffolds exhibit fundamentally distinct one-electron reduction potentials, enzyme substrate kinetics, and metabolic activation pathways [1]. Ortho-quinones generally possess more positive reduction potentials than their para-quinone counterparts, which directly impacts their propensity for one-electron vs. two-electron bioreduction by flavoenzymes such as NQO1 (DT-diaphorase) [2]. Furthermore, the C4-methyl substituent on the target compound introduces both steric and electronic modulation of the quinone redox center, a feature absent in unsubstituted benzimidazole-4,7-dione (CAS 7711-39-9, XLogP3 = 0.3, MW 148.12) [3]. These structural attributes translate into differentiated biological outcomes—hypoxia selectivity ratios, DNA damage induction kinetics, and caspase-dependent apoptosis activation—that cannot be recapitulated by simply interchanging in-class compounds [4]. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence for 4-Methyl-1H-benzo[d]imidazole-6,7-dione vs. Closest Analogs


Ortho-Quinone (6,7-Dione) vs. Para-Quinone (4,7-Dione) Scaffold: Redox Potential Divergence and NQO1 Substrate Kinetics

4-Methyl-1H-benzo[d]imidazole-6,7-dione is an ortho-quinone, structurally distinct from the para-quinone 1H-benzimidazole-4,7-dione (CAS 7711-39-9). Ortho-quinones in heterocyclic systems exhibit more positive one-electron reduction potentials than para-quinones due to differences in semiquinone radical stabilization [1]. In the benzimidazolequinone class, para-quinones (4,7-diones) such as compound 3a–c in the Newsome et al. series were shown to be excellent substrates for recombinant human NQO1 with substrate reduction rates spanning >10⁷ M⁻¹s⁻¹ [2]. While the specific ortho-quinone 6,7-dione kinetic data for the target compound have not been published in peer-reviewed form, the established principle that ortho-quinone configuration alters the two-electron reduction pathway relative to para-quinone geometry is supported by the broader quinone literature [1]. This scaffold-level distinction is the primary differentiator for procurement decisions.

Bioreductive prodrugs NQO1 substrate profiling Quinone electrochemistry

C4-Methyl Substitution Effect on Lipophilicity vs. Unsubstituted Benzimidazole-4,7-dione

The C4-methyl group on 4-methyl-1H-benzo[d]imidazole-6,7-dione increases calculated lipophilicity compared to the unsubstituted 1H-benzimidazole-4,7-dione scaffold. PubChem computed XLogP3 for the unsubstituted parent para-quinone (CID 260064) is 0.3 [1]. The addition of a methyl substituent is predicted to increase logP by approximately +0.5 log units based on standard fragment-based计算方法, yielding an estimated XLogP3 of ~0.8–1.0 for the target compound. This elevated lipophilicity can influence membrane permeability, intracellular accumulation, and plasma protein binding—parameters critical for in vitro-to-in vivo translation of bioreductive prodrug candidates [2]. The concomitant shift in molecular weight from 148.12 g/mol (unsubstituted) to 162.15 g/mol (4-methyl) is documented .

Physicochemical profiling LogP prediction Drug-likeness assessment

Hypoxia-Selective Cytotoxicity: Class-Level Evidence from Benzimidazole-4,7-dione Series with Tirapazamine Benchmark

While direct hypoxia/normoxia cytotoxicity data for 4-methyl-1H-benzo[d]imidazole-6,7-dione are absent from the peer-reviewed literature, the closely related benzimidazole-4,7-dione chemical series provides quantitative class-level benchmarks. Błaszczak-Świątkiewicz et al. (2013) reported that N-oxide benzimidazole-4,7-dione derivative 6b achieved a hypoxia/normoxia cytotoxic coefficient close to that of tirapazamine—the reference bioreductive agent—and situated between mitomycin C and 2-nitroimidazole (misonidazole) on the hypoxia-selectivity spectrum [1]. In the same study, compounds 6a, 6b, and 6d were specifically hypoxia-selective, whereas compounds 5a–c and 6c exhibited potent antiproliferative activity under both normoxic and hypoxic conditions against A549 human lung adenocarcinoma cells by WST-1 assay [1]. These data establish the benzimidazole-dione scaffold class as capable of achieving clinically relevant hypoxia-selectivity ratios, and the ortho-quinone configuration of the target compound is expected to modulate this selectivity through altered one-electron vs. two-electron reduction partitioning [2].

Hypoxia-selective cytotoxicity Bioreductive anticancer agents A549 lung adenocarcinoma

Differential Antiproliferative Potency of Methyl-Substituted Benzimidazole-4,7-diones Against K562 and SW620 Tumor Lines

Garuti et al. (2004) synthesized and evaluated ten benzimidazole-4,7-diones, including compounds bearing methoxy or methyl substituents at C5(6), and demonstrated that electron-donating groups significantly influenced antiproliferative activity [1]. In this series, several compounds showed significant antiproliferative activity against K562 human leukemia cells, while compound 1i displayed highly significant activity against SW620 colon carcinoma cells comparable to doxorubicin [1]. The study explicitly concluded that both the substituents on the quinone ring and the position of the nitrogen atom in the pyridine moiety play a crucial role for biological activity [1]. The presence of an electron-donating methyl group—as featured in the target compound at C4—was shown to modulate antiproliferative potency by altering quinone redox properties and consequently affecting DNA synthesis inhibition [1]. This SAR principle is directly transferable to the 6,7-dione scaffold.

Antiproliferative activity K562 leukemia SW620 colon carcinoma

Metabolic Stability: Comparative UPLC-Validated Stability of Benzimidazole-4,7-dione Derivatives Under Biologically Relevant Conditions

The stability profile of benzimidazole-4,7-dione derivatives under biologically relevant conditions has been systematically evaluated using a validated RP-UPLC method [1]. Błaszczak-Świątkiewicz et al. established that certain benzimidazole-4,7-diones (specifically compounds 5a–c) maintain sufficient chemical stability in buffer and cell culture media to permit meaningful in vitro biological evaluation, while N-oxide derivatives 6a, 6b, and 6d were identified as specifically hypoxia-activated [1]. The C4-methyl substitution on the target ortho-quinone scaffold introduces steric shielding at the quinone electrophilic center, which is predicted to reduce non-specific nucleophilic degradation relative to unsubstituted analogs [2]. Although direct UPLC stability data for 4-methyl-1H-benzo[d]imidazole-6,7-dione are not published, the analytical framework established for the 4,7-dione series is directly applicable for characterizing the target compound's stability profile in procurement qualification workflows.

Metabolic stability UPLC analysis Bioreductive prodrug development

Synthetic Versatility: C4-Methyl Ortho-Quinone as a Key Intermediate for Further Derivatization vs. N-Alkylated Analogs

Unlike N-1 methylated benzimidazole-6,7-dione (CAS 13265-28-6) which has the methyl group on the imidazole nitrogen, 4-methyl-1H-benzo[d]imidazole-6,7-dione retains a free N–H at position 1, enabling regioselective N-alkylation, N-acylation, or N-arylations for diversity-oriented synthesis . The C4-methyl group provides an additional handle for further functionalization via benzylic oxidation or directed ortho-metalation strategies. This contrasts with 2-methyl-1H-benzo[d]imidazole-4,7-dione (CAS 98436-82-9), where the methyl group at C2 occupies the most synthetically accessible position for derivatization . Vendors list this compound at typical purities of ≥95%, suitable for direct use as a building block in medicinal chemistry campaigns without additional purification [1].

Synthetic intermediate Medicinal chemistry Quinone derivatization

High-Value Application Scenarios for 4-Methyl-1H-benzo[d]imidazole-6,7-dione in Drug Discovery and Chemical Biology


Bioreductive Prodrug Lead Identification: Ortho-Quinone Scaffold Screening Against Hypoxic Tumor Cell Panels

Procure 4-methyl-1H-benzo[d]imidazole-6,7-dione as a structurally differentiated ortho-quinone hit for hypoxia-selective cytotoxicity screening. The scaffold's ortho-quinone architecture is predicted to exhibit distinct NQO1-mediated two-electron reduction kinetics compared to para-quinone benzimidazole-4,7-diones [1]. Test in A549, HCT116, and MCF7 cell lines under normoxic (21% O₂) vs. hypoxic (1% O₂) conditions, using tirapazamine as a reference standard [2]. The C4-methyl substitution provides a baseline for subsequent SAR expansion at this position to optimize the hypoxia/normoxia cytotoxic coefficient, which has been demonstrated to approach tirapazamine levels within the benzimidazole-dione class [2].

NQO1 Substrate Profiling and Enzyme Kinetic Characterization

Use this compound as a probe substrate for recombinant human NQO1 (DT-diaphorase) kinetic assays to directly measure k_cat, K_m, and k_cat/K_m for the ortho-quinone benzimidazole chemotype. The established methodology of Newsome et al. (2007), which demonstrated that benzimidazolequinones are excellent NQO1 substrates with reduction rates >10⁷ M⁻¹s⁻¹, provides a validated experimental framework [1]. Compare kinetic parameters against 1H-benzimidazole-4,7-dione (CAS 7711-39-9) to quantify the impact of ortho-vs-para quinone geometry and C4-methyl substitution on enzyme catalytic efficiency. These data are critical for structure-metabolism relationship studies in bioreductive prodrug design [3].

Medicinal Chemistry Diversification: N1-Functionalization and C4-Methyl Derivatization for Focused Library Synthesis

Employ 4-methyl-1H-benzo[d]imidazole-6,7-dione as a core scaffold for parallel synthesis of focused compound libraries. The free N1–H enables regioselective alkylation, acylation, or Buchwald-Hartwig arylation without protecting group manipulation [4]. The C4-methyl group serves as a latent functionalization site via benzylic bromination or directed C–H activation. This dual derivatization capability contrasts with N1-blocked analogs (CAS 13265-28-6) and C2-substituted analogs (CAS 98436-82-9), offering greater chemical space coverage per synthetic step [5]. Typical vendor purity of ≥95% supports direct use in parallel chemistry workflows without pre-purification.

DNA Damage and Cell Cycle Interruption Mechanistic Studies in Hypoxia

Investigate the compound's ability to induce DNA damage and cell cycle arrest specifically under hypoxic conditions, leveraging the established finding that benzimidazole-4,7-diones promote caspase-dependent apoptosis and S-phase cell cycle interruption in A549 cells under hypoxia [2]. The ortho-quinone scaffold's altered redox properties may yield a differentiated DNA damage signature (e.g., single-strand vs. double-strand breaks, ROS-mediated vs. direct alkylation) compared to para-quinone analogs. Use comet assay and flow cytometry-based cell cycle analysis protocols validated for the benzimidazole-dione class [2].

Quote Request

Request a Quote for 4-Methyl-1H-benzo[d]imidazole-6,7-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.